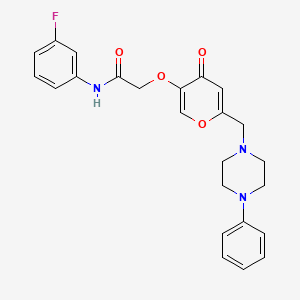

N-(3-fluorophenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide

説明

特性

IUPAC Name |

N-(3-fluorophenyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4/c25-18-5-4-6-19(13-18)26-24(30)17-32-23-16-31-21(14-22(23)29)15-27-9-11-28(12-10-27)20-7-2-1-3-8-20/h1-8,13-14,16H,9-12,15,17H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAUUDQSSCANFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-fluorophenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(3-fluorophenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide includes a fluorophenyl group, a piperazine moiety, and a pyran derivative. This unique combination suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-fluorophenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study by Nam et al. (2018) highlighted that certain piperazine derivatives displayed potent anti-AChE activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's disease .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research indicates that similar acetamides possess antibacterial and antifungal properties. For example, Mannich bases derived from piperazine have been reported to exhibit antimicrobial effects against various pathogens . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The proposed mechanism of action for N-(3-fluorophenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to target proteins, while the piperazine moiety could facilitate penetration into cellular membranes.

Case Studies and Research Findings

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Nam et al. (2018) | Piperazine derivatives | Anti-AChE | 1.2 μM |

| Eren et al. (2023) | Pyrazole derivatives | COX-II inhibition | 0.011 μM |

| Alegaon et al. (2023) | Various derivatives | Anticancer | IC50 1.33 - 17.5 μM |

These studies illustrate the diverse biological activities associated with compounds similar to N-(3-fluorophenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide, emphasizing its potential as a therapeutic agent.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Pyran/Pyridazine Cores

2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide

- Core : Identical 4H-pyran scaffold.

- Substituents : Replaces the 3-fluorophenyl group with an isopropyl acetamide.

- Implications: The isopropyl group reduces aromatic interactions but may enhance solubility due to its nonpolar nature. This modification could alter target selectivity or pharmacokinetics .

2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide

- Core : Pyridazine (a six-membered ring with two nitrogen atoms) instead of pyran.

- Substituents : 4-fluorophenyl and pyridinyl groups.

- Implications: Pyridazine’s electron-deficient core may influence binding to enzymes like phosphodiesterases or kinases.

N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

- Core : Pyridazine.

- Substituents : Chloro-fluoro-phenyl and dimethoxyphenyl groups.

Analogues with Fluorophenyl-Acetamide Motifs

2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868)

- Core : Quinazoline dione.

- Substituents : Ethyl-linked 3-fluorophenyl.

- Implications : Quinazoline diones are associated with anticancer and antiviral activity. The ethyl spacer may improve conformational flexibility for target engagement .

N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide

- Core : Chromen-4-one fused with pyrazolopyrimidine.

- Substituents : Dual fluorophenyl groups.

- Implications: Chromenone scaffolds are prevalent in kinase inhibitors (e.g., PI3K/Akt). Dual fluorination may enhance blood-brain barrier penetration .

Key Physicochemical and Structural Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。